molecular formula C22H35N5O B2788295 3-Cyclopentyl-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 899757-17-6

3-Cyclopentyl-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2788295
CAS No.: 899757-17-6
M. Wt: 385.556
InChI Key: TYXQCZKAZYMHHY-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a sophisticated small molecule designed for biochemical research. This compound features a pyridazine core linked to a piperazine ring, which is further functionalized with a cyclopentyl-propanone chain and a 2-methylpiperidine group. This complex structure suggests potential as a key scaffold in medicinal chemistry and drug discovery, particularly for probing protein kinase interactions. Protein kinases are a major class of drug targets, especially in oncology and inflammatory diseases, with a significant number of kinase inhibitors approved in recent years . The integration of piperazine and pyridazine moieties is a common strategy in the development of kinase-targeting compounds, as evidenced by their frequent appearance in related patent literature . The specific molecular architecture of this compound makes it a valuable chemical tool for researchers studying cellular signaling pathways, enzyme inhibition, and receptor modulation. It is intended for in vitro applications such as high-throughput screening, binding affinity assays, and mechanistic studies to elucidate novel biological functions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on its high quality and consistent composition for their critical experiments.

Properties

IUPAC Name

3-cyclopentyl-1-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N5O/c1-18-6-4-5-13-27(18)21-11-10-20(23-24-21)25-14-16-26(17-15-25)22(28)12-9-19-7-2-3-8-19/h10-11,18-19H,2-9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXQCZKAZYMHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several piperazine- and propanone-containing derivatives.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
3-Cyclopentyl-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one (Target) Not explicitly stated in evidence - Cyclopentyl, pyridazine-piperazine linkage, 2-methylpiperidinyl N/A
3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one C₂₁H₃₀N₂O₃ 358.48 Cyclopentyl, p-tolyloxy-acetyl-piperazine linkage
(S)-2-hydroxy-1-(4-((7-methyl-4-morpholino-2-(quinolin-3-yl)thieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)propan-1-one C₂₉H₃₂N₆O₃S 552.67 Hydroxypropanone, morpholino-thienopyrimidine-quinoline-piperazine
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70) C₁₇H₁₆ClF₃N₄OS₂ 432.08 Chloro-trifluoromethylpyridine-piperazine, thiophenethio-propanone
3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one C₂₅H₃₀FN₇O₃ 495.56 Fluorophenyl-piperazine, spirocyclic triazolopyridazine-propanone

Key Structural Differences and Implications

Core Backbone Variations: The target compound and 3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one both feature a cyclopentyl-propanone core. However, the latter replaces the pyridazine-2-methylpiperidine group with a p-tolyloxy-acetyl-piperazine, likely reducing steric hindrance and altering solubility.

Substituent Complexity: The morpholino-thienopyrimidine-quinoline derivative incorporates a fused heterocyclic system (thieno[3,2-d]pyrimidine) and a quinoline group, which may enhance binding to kinases or nucleic acids compared to the target compound’s simpler pyridazine ring.

Electron-Withdrawing/Donating Groups :

  • RTB70 includes a 3-chloro-5-(trifluoromethyl)pyridine substituent, introducing strong electron-withdrawing effects that could increase metabolic stability but reduce solubility. In contrast, the target compound’s 2-methylpiperidinyl group provides electron-donating properties and conformational flexibility.

Spirocyclic and Fluorinated Systems: The spirocyclic triazolopyridazine derivative uses a 1,4-dioxa-8-azaspiro[4.5]decane group, which may improve blood-brain barrier penetration compared to the target compound’s cyclopentyl group.

Hypothetical Pharmacological and Physicochemical Profiles

  • Lipophilicity: The cyclopentyl group in the target compound likely increases lipophilicity (LogP ~3–4), comparable to the p-tolyloxy-acetyl analog . In contrast, the morpholino-thienopyrimidine derivative may exhibit higher LogP due to its fused aromatic systems.
  • Solubility : The pyridazine and piperazine groups in the target compound could enhance aqueous solubility relative to RTB70 , which contains a thiophenethio group prone to aggregation.
  • Target Selectivity: The 2-methylpiperidinyl-pyridazine moiety may favor interactions with serotonin or dopamine receptors, whereas the spirocyclic triazolopyridazine analog could target adenosine receptors due to its fluorophenyl group.

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic routes for 3-Cyclopentyl-1-(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, and how are intermediates characterized? Methodological Answer:

  • Multi-step synthesis : Typically involves coupling of pyridazine-piperazine intermediates with cyclopentyl-propanone derivatives under inert conditions (e.g., nitrogen atmosphere) .
  • Key intermediates : Piperazine and pyridazine moieties are synthesized separately, followed by amide bond formation. For example, 6-(2-methylpiperidin-1-yl)pyridazin-3-yl derivatives are prepared via nucleophilic substitution .
  • Characterization : Intermediates are verified using 1H^1H-NMR (for proton environments) and ESI-MS (for molecular weight confirmation) .

Advanced Q1: How can reaction yields be optimized for the final coupling step?

  • Catalyst screening : Use coupling agents like TBTU or HOBt with DMF as solvent to enhance amide bond formation efficiency .
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
  • Yield improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >80% purity .

Structural Characterization

Basic Q2: Which spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify cyclopentyl, piperazine, and pyridazine proton/carbon environments .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C22_{22}H34_{34}N6_6O) .
  • FT-IR : Validates carbonyl (C=O, ~1650 cm1^{-1}) and aromatic C-H stretches .

Advanced Q2: How are structural ambiguities resolved (e.g., piperidine ring conformation)?

  • X-ray crystallography : Resolves 3D conformation of the 2-methylpiperidin-1-yl group .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and compare with experimental NMR data .

Biological Activity

Basic Q3: What biological targets are hypothesized for this compound? Methodological Answer:

  • Receptor profiling : Pyridazine-piperazine analogs target GPCRs (e.g., serotonin or dopamine receptors) due to piperazine’s affinity for neurotransmitter binding sites .
  • Enzyme inhibition : The pyridazine moiety may inhibit kinases (e.g., MAPK) based on structural similarity to known inhibitors .

Advanced Q3: How can structure-activity relationship (SAR) studies guide derivatization?

  • Functional group modulation : Replace cyclopentyl with bulkier groups (e.g., adamantyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute pyridazine with triazolo-pyrimidine to improve metabolic stability .

Analytical and Purity Assessment

Basic Q4: What methods ensure purity during synthesis? Methodological Answer:

  • TLC monitoring : Use silica plates with UV visualization (Rf_f ~0.5 in ethyl acetate) .
  • HPLC : C18 column (acetonitrile/water gradient) detects impurities at 254 nm .

Advanced Q4: How are trace impurities quantified?

  • LC-MS/MS : Identifies impurities (e.g., des-methyl derivatives) at ppm levels .
  • NMR relaxation studies : T1T_1/T2T_2 measurements detect residual solvents (e.g., DMSO) .

Data Contradictions and Reproducibility

Basic Q5: How are discrepancies in reported synthetic yields addressed? Methodological Answer:

  • Reaction replication : Standardize solvent (DMF vs. DCM) and catalyst (TBTU vs. EDCI) choices across labs .
  • Batch analysis : Compare yields from ≥3 independent syntheses to identify outlier conditions .

Advanced Q5: Why do computational predictions sometimes conflict with experimental bioactivity?

  • Solvent effects in docking : Include explicit water molecules in molecular docking (AutoDock Vina) to improve binding affinity predictions .
  • Protonation state adjustments : Account for piperazine’s pKa (~9.8) when modeling receptor interactions .

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